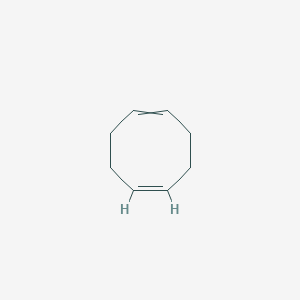

1,5-Cyclooctadiene

Vue d'ensemble

Description

1,5-Cyclooctadiene is an organic compound with the molecular formula C₈H₁₂. It is a colorless liquid with a distinct odor and is known for its role as a ligand in organometallic chemistry. The compound features two double bonds in a cyclooctane ring, making it a diene. It is often used as a precursor to other organic compounds and serves as a versatile ligand in various chemical reactions .

Méthodes De Préparation

1,5-Cyclooctadiene can be synthesized through several methods:

Synthetic Routes and Reaction Conditions

Dimerization of Butadiene: One common method involves the dimerization of butadiene in the presence of a nickel catalyst.

Dimerization of 1-Butene: Another method involves the dimerization of 1-butene using a nickel catalyst.

Industrial Production Methods

Analyse Des Réactions Chimiques

Reactions with Chlorine Atoms

1,5-Cyclooctadiene reacts with chlorine atoms in the gas phase. Studies have determined the rate constants for these reactions using the relative rate method .

Relative Rate Measurements of Chlorine Atom Reactions with this compound

| Parameter | Value |

|---|---|

| Rate constant with n-hexane (cm3 molecule-1 s-1) | (6.90 ± 1.33) × 10-10 |

| Rate constant with 1-butene (cm3 molecule-1 s-1) | (7.58 ± 1.55) × 10-10 |

Hydrogenation

Selective hydrogenation of this compound can produce cyclooctene, a monomer used in the production of polyoctenamer . Complete hydrogenation yields cyclooctane .

The reaction enthalpy () for this reaction is -230.4 ± 0.4 kJ/mol in the liquid phase .

Reactions with 1,3-Dipoles

This compound can undergo [3+2] cycloadditions with 1,3-dipoles at fast reaction rates. It reacts rapidly with 1,3-dipoles, comparable to strained cyclooctynes. The resulting cycloadduct can then undergo a faster inverse-electron-demand Diels-Alder reaction .

Diels-Alder Reactions

(E,E)-1,5-cyclooctadiene can perform an inverse-electron-demand Diels-Alder reaction with 3,6-di-(2-pyridyl)-s-tetrazine, with the reaction being monitored by UV-Vis spectroscopy .

Ligand Exchange Reactions

Bis(this compound)nickel(0), Ni(cod)2, undergoes ligand exchange reactions with bpy, DMbpy, and TMbpy (bpy = 2,2'-bipyridine, DMbpy = 4,4'-dimethyl) .

Bromination

Bromination of this compound produces a flame retardant for plastics .

Thermochemistry

Important thermochemical properties of this compound include :

-

Enthalpy of phase transition:

-

ΔHtrs = -0.393 kJ/mol (crystalline II to crystalline I at 194.3 K)

-

ΔHtrs = 9.828 kJ/mol (crystalline I to liquid at 203.983 K)

-

-

Entropy of fusion:

-

ΔfusS = 48.2 J/(mol*K) at 194.4 K

-

Other Reactions and Uses

This compound is used in the fragrance industry for the production of carriers .

Applications De Recherche Scientifique

Chemical Synthesis

Click Chemistry:

1,5-Cyclooctadiene is recognized for its role in click chemistry, particularly in the context of [3+2] cycloadditions and inverse-electron-demand Diels-Alder reactions. The compound has shown rapid reaction rates comparable to strained cyclooctynes. This property allows for efficient functionalization of biomolecules and polymers, making it a valuable tool in chemical biology and polymer chemistry .

Ligand for Catalysis:

In catalysis, this compound serves as a ligand in various metal-catalyzed reactions. For instance, studies on cobalt complexes have demonstrated that COD can facilitate olefin substitution reactions effectively. The electronic structure of COD impacts the reactivity and selectivity of these catalytic processes .

Material Science

Polymer Chemistry:

this compound is utilized in the synthesis of advanced polymers. Its ability to undergo rapid polymerization reactions makes it suitable for producing high-performance materials. The incorporation of COD into polymer matrices can enhance properties such as elasticity and thermal stability .

Toxicological Studies

Health Effects:

Research has indicated potential health hazards associated with exposure to this compound. A study involving rats exposed to varying concentrations revealed neurotoxic effects at higher doses (500 ppm). Although some effects were reversible after a recovery period, the findings highlight the need for caution when handling this compound in industrial settings .

Case Studies

Mécanisme D'action

1,5-Cyclooctadiene exerts its effects primarily through its role as a ligand in organometallic complexes. The compound binds to metal centers via its double bonds, forming stable complexes. These complexes can undergo various chemical transformations, such as cycloadditions and Diels-Alder reactions, which are utilized in synthetic chemistry .

Comparaison Avec Des Composés Similaires

1,5-Cyclooctadiene can be compared with other similar compounds, such as:

Cyclooctatetraene: Another cyclic compound with alternating double bonds, used as a ligand in organometallic chemistry.

1,3-Cyclooctadiene: A structural isomer with double bonds at different positions, also used as a ligand.

Cyclooctane: The fully saturated analog of this compound, lacking double bonds.

Uniqueness

This compound is unique due to its ability to form stable metal complexes while being easily displaced by other ligands. This property makes it a valuable ligand in organometallic chemistry and a versatile precursor in organic synthesis .

Activité Biologique

1,5-Cyclooctadiene (COD) is a bicyclic compound characterized by its unique structure and reactivity, which have made it a subject of interest in various fields, including medicinal chemistry and materials science. This article explores the biological activity of COD, focusing on its synthesis, derivatives, and applications in pharmacology and antimicrobial research.

Chemical Structure and Properties

This compound is a cyclic diene with the molecular formula . It features two double bonds located at positions 1 and 5 in the cyclooctane ring. The compound is known for its strained structure, which contributes to its reactivity in click chemistry reactions and other synthetic applications.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves various chemical reactions that enhance their biological activity. One notable method includes oxidative fragmentation to produce larger cyclic compounds, which can exhibit enhanced physiological effects. For instance, researchers have synthesized derivatives such as 1,2,3,4,5,6,7,8-dodecahydrocycloocta[1,2-a;5,6-a']dibenzene through a series of reactions involving domino intermolecular alkylation and cycloalkylation processes .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of platinum complexes derived from this compound. These complexes demonstrate significant activity against Gram-positive bacteria strains, including those resistant to conventional antibiotics such as vancomycin. Specifically, compounds like Pt(COD)X₂ (where X represents halides) have shown effectiveness without notable toxicity to mammalian cells or hemolytic properties . The mechanism of action appears to involve interference with bacterial cell function while maintaining a favorable safety profile for human cells.

Anticancer Activity

The biological activity of COD derivatives extends to anticancer applications. The incorporation of COD into metal complexes has been explored for their potential to enhance the efficacy of existing chemotherapeutic agents. For example, studies indicate that certain ruthenium-based complexes containing COD exhibit promising anticancer properties due to their ability to interact with cellular targets effectively .

Case Study 1: Platinum-COD Complexes

A study focusing on platinum complexes containing COD revealed their antibacterial properties against resistant bacterial strains. The lead compounds displayed no toxicity against Galleria mellonella at high concentrations but showed limited efficacy in reducing bacterial load in vivo due to high serum binding . This finding emphasizes the need for alternative administration routes to improve bioavailability.

Case Study 2: Macrocyclic Derivatives

Research on macrocyclic compounds derived from this compound has demonstrated their potential as antibiotics. The structural characteristics of these macrocycles correlate with their biological activity, suggesting that specific features enhance their therapeutic effectiveness .

Data Table: Summary of Biological Activities

Propriétés

Numéro CAS |

111-78-4 |

|---|---|

Formule moléculaire |

C8H12 |

Poids moléculaire |

108.18 g/mol |

Nom IUPAC |

(5Z)-cycloocta-1,5-diene |

InChI |

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,7-8H,3-6H2/b2-1-,8-7? |

Clé InChI |

VYXHVRARDIDEHS-HASIUUCGSA-N |

SMILES |

C1CC=CCCC=C1 |

SMILES isomérique |

C1C/C=C\CCC=C1 |

SMILES canonique |

C1CC=CCCC=C1 |

Point d'ébullition |

150.8 °C @ 757 MM HG |

Color/Form |

LIQUID |

Densité |

0.8818 @ 25 °C/4 °C |

Point d'éclair |

95 °F 95 °F. |

melting_point |

-70 TO -69 °C |

Key on ui other cas no. |

17612-50-9 111-78-4 1552-12-1 12266-72-7 |

Description physique |

Liquid Colorless Liquid; [MSDSonline] |

Pictogrammes |

Flammable; Irritant; Health Hazard; Environmental Hazard |

Solubilité |

INSOL IN WATER; SOL IN BENZENE, CARBON TETRACHLORIDE |

Synonymes |

1,5-COD; COD; NSC 60155 |

Densité de vapeur |

3.66 (AIR= 1) |

Pression de vapeur |

4.95 [mmHg] 0.50 PSI ABSOLUTE @ 100 °F |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,5-cyclooctadiene (COD)?

A1: The molecular formula of COD is C8H12, and its molecular weight is 110.18 g/mol. []

Q2: What spectroscopic techniques are commonly employed to characterize COD and its complexes?

A2: Researchers utilize various spectroscopic techniques, including 1H NMR, 13C NMR, and IR spectroscopy to characterize COD and its complexes. These techniques provide valuable information about the structure, bonding, and dynamics of the compound and its derivatives. [, , , , , , , , , ]

Q3: What is the stability of COD under ambient conditions?

A3: COD is a stable compound at room temperature and under an inert atmosphere. [, ]

Q4: How does COD function as a ligand in organometallic complexes?

A4: COD typically acts as a bidentate ligand, coordinating to metal centers through both double bonds. This coordination forms stable metal-alkene complexes. [, , , , ]

Q5: What are some common applications of COD in catalysis?

A5: COD is widely employed as a labile ligand in transition metal catalysts. It readily dissociates from the metal center, creating vacant coordination sites for substrate binding and facilitating catalytic reactions. Some notable applications include hydrogenation, carbonylation, and cross-coupling reactions. [, , , , , , , , , ]

Q6: Can you provide an example of a specific reaction catalyzed by a COD-containing complex?

A6: One example is the palladium-catalyzed benzylation of active methylene compounds using benzylic carbonates. The palladium complex, formed with the ligand 1,1′-bis(diphenylphosphino)ferrocene (DPPF) and (η3-C3H5)Pd, demonstrates enhanced catalytic activity and lifetime in the presence of COD. This improvement leads to higher yields of the desired benzylation products. []

Q7: Are there specific examples of stereocontrol in reactions involving COD complexes?

A7: Yes, the oxidative addition of dihydrogen (H2) to cationic iridium complexes containing COD and chiral bisphosphine ligands exhibits diastereoselectivity. The diastereomeric ratios of the resulting [Ir(chiral bisphosphine)(H)2(COD)]+ complexes vary depending on the bisphosphine ligand structure, indicating stereocontrol during H2 activation. []

Q8: How does the choice of metal affect the catalytic activity of COD complexes?

A8: The catalytic properties of COD complexes are highly dependent on the metal center. For instance, rhodium-COD complexes are efficient catalysts for enantioselective hydrogenation, cyclization/hydrosilylation of 1,6-enynes, and [2+2+2] cycloadditions. In contrast, nickel-COD complexes, particularly those formed with hexafluoroacetylacetone, are known for their activity in ethylene oligomerization. [, ]

Q9: What is the role of COD in the synthesis of isomerically pure copper(I) complexes?

A9: Dimethyl-1,5-cyclooctadiene (DMCOD), derived from COD, is employed in the synthesis of isomerically pure copper(I) complexes. Reaction of 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (Hhfac) with Ag2O in the presence of DMCOD leads to the formation of a specific isomer, ((1,5-DMCOD)Ag(hfac))2. This complex can be further utilized to obtain isomerically pure (1,5-DMCOD)Cu(hfac), a valuable precursor for copper chemical vapor deposition. []

Q10: Have computational methods been used to study COD and its derivatives?

A10: Yes, computational techniques such as molecular mechanics (MM2) and semi-empirical methods (PM3 and AM1) have been used to investigate the relative stabilities of different isomers of silicon-containing analogues of COD. These studies provided insights into the conformational preferences and energetic differences between various isomers. []

Q11: How do structural modifications of COD affect its reactivity?

A11: Introducing substituents on the COD ring or modifying its double bond geometry significantly impacts its coordination behavior and reactivity in organometallic complexes. For example, replacing the double bonds with silicon atoms leads to distinct conformational preferences and reactivity compared to COD. [, ]

Q12: How stable are COD complexes in solution?

A12: The stability of COD complexes in solution depends on factors like the metal center, other ligands present, solvent, and temperature. Some complexes are highly stable, while others may decompose or undergo ligand exchange reactions. [, ]

Q13: Are there specific safety concerns associated with handling COD and its complexes?

A13: While COD is generally considered stable, standard safety precautions for handling chemicals should be followed. Some COD complexes, particularly those involving heavy metals, may have higher toxicity and require appropriate handling procedures. [, ]

Q14: What are some analytical techniques used to monitor reactions involving COD?

A14: Researchers employ techniques like gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to monitor the progress of reactions involving COD and analyze the product distribution. [, ]

Q15: Is there information available regarding the environmental impact and degradation pathways of COD?

A15: While the provided research does not specifically address the environmental impact of COD, it is essential to consider potential environmental effects during the development and application of COD-based catalysts.

Q16: What are some significant milestones in the development and application of COD in chemistry?

A16: Key milestones include the discovery of efficient synthetic routes to COD, its widespread adoption as a labile ligand in organometallic chemistry, and the development of various catalytic applications, particularly in the fields of asymmetric synthesis and polymerization.

Q17: What are some examples of cross-disciplinary applications of COD and its derivatives?

A18: The use of COD-derived copper(I) complexes in chemical vapor deposition (CVD) for electronic applications highlights the interdisciplinary nature of COD chemistry. The unique properties of these complexes enable the controlled deposition of copper thin films, crucial for microelectronics fabrication. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.